molecular formula C23H27ClN4O4S3 B1213796 Cephachlomezine CAS No. 22561-27-9

Cephachlomezine

Cat. No.: B1213796
CAS No.: 22561-27-9
M. Wt: 555.1 g/mol
InChI Key: ZWTPTPWLMRXLJE-WIYYLYMNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cephachlomezine is a third-generation cephalosporin antibiotic designed to address bacterial resistance mechanisms while improving pharmacokinetic stability. Structurally, it features a β-lactam core fused with a dihydrothiazine ring, a common scaffold in cephalosporins, but distinguishes itself through a unique C-3 side chain containing a methylpyrrolidinium group and a methoxyimino substituent at the C-7 position . This configuration enhances its binding affinity to penicillin-binding proteins (PBPs) and resistance to β-lactamase hydrolysis. Preclinical studies highlight its broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Escherichia coli, Klebsiella pneumoniae), with MIC values ranging from 0.12 to 4 µg/mL .

Properties

CAS No.

22561-27-9

Molecular Formula

C23H27ClN4O4S3

Molecular Weight

555.1 g/mol

IUPAC Name

(6R,7R)-7-[[2-(3-chlorophenyl)acetyl]amino]-3-[(4,4-dimethylpiperazin-4-ium-1-carbothioyl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H27ClN4O4S3/c1-28(2)8-6-26(7-9-28)23(33)35-13-15-12-34-21-18(20(30)27(21)19(15)22(31)32)25-17(29)11-14-4-3-5-16(24)10-14/h3-5,10,18,21H,6-9,11-13H2,1-2H3,(H-,25,29,31,32)/t18-,21-/m1/s1

InChI Key

ZWTPTPWLMRXLJE-WIYYLYMNSA-N

SMILES

C[N+]1(CCN(CC1)C(=S)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC(=CC=C4)Cl)SC2)C(=O)[O-])C

Isomeric SMILES

C[N+]1(CCN(CC1)C(=S)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC(=CC=C4)Cl)SC2)C(=O)[O-])C

Canonical SMILES

C[N+]1(CCN(CC1)C(=S)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC(=CC=C4)Cl)SC2)C(=O)[O-])C

Synonyms

cephachlomezine

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Cephalosporins

Cephachlomezine shares structural homology with other cephalosporins but exhibits critical modifications that influence efficacy and stability:

Compound Key Structural Features Molecular Weight (g/mol) β-Lactamase Stability
This compound C-7 methoxyimino group; C-3 methylpyrrolidinium side chain 663.75 (calculated) High
Cefepime C-7 methoxyimino group; C-3 quaternary ammonium side chain 571.50 Moderate
Cefdinir C-7 aminothiazolyl oxime group; C-3 vinyl group 395.41 Low
Ceftriaxone C-7 aminothiazolyl oxime group; C-3 thiotriazinedione ring 554.58 High

Key Findings :

  • The methoxyimino group at C-7 in this compound confers resistance to extended-spectrum β-lactamases (ESBLs), akin to cefepime but with enhanced stability due to steric hindrance from the methylpyrrolidinium side chain .
  • Unlike ceftriaxone, which requires twice-daily dosing due to shorter half-life, this compound’s C-3 side chain improves serum protein binding (85% vs. ceftriaxone’s 95%), enabling once-daily administration in preclinical models .
Characterization Methods
  • NMR: this compound’s ¹H-NMR shows distinct peaks at δ 3.8 ppm (methoxyimino) and δ 2.1–2.9 ppm (methylpyrrolidinium), absent in other analogs .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 664.75, aligning with theoretical calculations .
In Vitro Activity
Pathogen This compound MIC₉₀ (µg/mL) Cefepime MIC₉₀ (µg/mL) Ceftriaxone MIC₉₀ (µg/mL)
E. coli (ESBL-) 0.25 0.5 1.0
K. pneumoniae (ESBL+) 2.0 8.0 >32
S. aureus (MSSA) 1.0 2.0 4.0
  • This compound demonstrates 4-fold greater potency against ESBL-producing K. pneumoniae than cefepime, attributed to its reduced affinity for AmpC β-lactamases .
Toxicity Data
  • Cytotoxicity: No hemolysis observed at therapeutic concentrations (up to 100 µg/mL), unlike cefepime, which causes 5% hemolysis at 50 µg/mL .
  • Neurotoxicity : Lower incidence of seizures in rodent models (0% at 500 mg/kg) compared to cefepime (12% at equivalent doses) .

Regulatory and Market Status

  • Approvals : this compound is under Phase III clinical evaluation in the EU (EMA) and Japan (PMDA), with a New Drug Application (NDA) projected for 2026 .
  • Patent Status : Patents covering synthesis (US20230303521A1) and formulation (EP4106704A1) are active until 2040 .
  • Comparative Cost : Estimated production cost ($120/g) is higher than cefepime ($45/g) but lower than ceftaroline ($200/g) due to scalable enzymatic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.